molecular formula C15H17NO3 B1310309 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine CAS No. 879074-94-9

3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine

Cat. No.: B1310309
CAS No.: 879074-94-9
M. Wt: 259.3 g/mol
InChI Key: SIULEHIUHYCCMJ-UHFFFAOYSA-N
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Description

3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine is a phenylamine derivative featuring a complex ether substituent at the meta position. Its structure comprises:

  • Core: Benzene ring with an amine group (-NH₂) at position 1.
  • Substituent: A 2-(4-methoxy-phenoxy)ethoxy group at position 3. This substituent consists of an ethoxy chain (-OCH₂CH₂O-) linked to a 4-methoxyphenoxy moiety.
  • Molecular Formula: Estimated as C₁₅H₁₇NO₄ (derived from IUPAC name analysis).

Properties

IUPAC Name

3-[2-(4-methoxyphenoxy)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-17-13-5-7-14(8-6-13)18-9-10-19-15-4-2-3-12(16)11-15/h2-8,11H,9-10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIULEHIUHYCCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine typically involves the following steps:

    Preparation of 4-Methoxyphenol: This can be achieved through the methylation of hydroquinone using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Formation of 4-Methoxyphenoxyethanol: 4-Methoxyphenol is reacted with ethylene oxide under basic conditions to form 4-methoxyphenoxyethanol.

    Synthesis of this compound: The final step involves the reaction of 4-methoxyphenoxyethanol with 3-aminophenol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro group (if present) or the phenylamine group, converting them to corresponding amines or hydroxylamines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted phenylamines depending on the reagents used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine is utilized as an intermediate in synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including electrophilic aromatic substitution and carbon-carbon bond formation through processes like the Suzuki–Miyaura coupling reaction.

Biology

The compound has garnered attention for its biological activity , particularly in antimicrobial and anticancer research. Studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines . The mechanisms of action may involve modulation of cellular signaling pathways and interaction with specific enzymes, which can influence gene expression and metabolic processes within cells.

Medicine

In medicinal chemistry, this compound is being investigated for its potential role in drug development . Its structural characteristics make it a candidate for designing novel therapeutic agents aimed at treating various diseases, including cancers and microbial infections. The compound's interactions with enzymes such as catechol-O-methyl transferase and monoamine oxidase are critical for understanding its metabolic pathways and therapeutic potential.

Industry

This compound also finds applications in the industrial sector , particularly in the production of dyes, pigments, and other chemicals. Its unique properties allow it to be used effectively in formulations requiring specific chemical characteristics.

Biochemical Analysis

This compound interacts with various biomolecules, influencing biochemical pathways significantly. It acts as a nucleophile in electrophilic aromatic substitution reactions, allowing it to engage with electrophilic centers on other molecules.

Cellular Effects

The compound's impact on cellular processes includes modulation of enzyme activities involved in metabolic pathways. This interaction can lead to alterations in gene expression and overall cellular metabolism, potentially providing therapeutic benefits at lower doses while posing risks of toxicity at higher concentrations .

Metabolic Pathways

In terms of metabolism, this compound participates in several pathways involving key enzymes that dictate its degradation and biological activity. Understanding these pathways is crucial for optimizing its use in therapeutic contexts.

Transport and Distribution

The transport mechanisms of this compound within biological systems are mediated by specific transporters. This influences its localization within cells, affecting both efficacy and safety profiles during therapeutic applications.

Case Study 1: Anticancer Activity

A study investigating the cytotoxic effects of related phenylamine derivatives demonstrated significant activity against various cancer cell lines, suggesting that modifications to the phenylamine structure could enhance efficacy. The findings indicate a promising avenue for further exploration of this compound as a potential anticancer agent .

Case Study 2: Antimicrobial Properties

Research on similar compounds has shown antimicrobial properties against a range of pathogens, highlighting the potential use of this compound in developing new antimicrobial therapies. Further studies are needed to elucidate the specific mechanisms involved.

Mechanism of Action

The mechanism of action of 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Key Differences

The compound is compared to analogues based on substituent position, chain length, and functional groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Substituent Position Key Functional Groups Notable Properties Biological Activity (If Reported)
3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine (Target) C₁₅H₁₇NO₄ Meta (3) Ethoxy-phenoxy, methoxy Moderate solubility, polar Not explicitly reported; inferred inhibitory potential
4-[2-(2-Methoxy-ethoxy)-ethoxy]-phenylamine C₁₂H₁₇NO₄ Para (4) Ethoxy-ethoxy, methoxy Higher polarity due to para position N/A
3-[2-(4-Morpholinyl)ethoxy]-phenylamine (Compound 25) C₁₃H₁₈N₂O₂ Meta (3) Morpholinyl-ethoxy Enhanced aqueous solubility Potent glutaminase inhibitor (~IC₅₀ = 50 nM)
2-(2-Methoxyphenoxy)ethylamine C₉H₁₃NO₂ Ortho (2) Methoxyphenoxy, ethylamine Lower molecular weight, lipophilic N/A
3-(2'-Methoxy-ethoxy)propylamine C₆H₁₅NO₂ N/A (aliphatic chain) Propylamine, methoxy-ethoxy Shorter chain, higher volatility Used in industrial synthesis
4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine C₁₂H₁₇F₃NO₃ Para (4) Ethoxy-ethoxy, trifluoromethyl High lipophilicity (CF₃ group) Labeled as irritant (Xi hazard)

Key Findings from Comparative Analysis

Substituent Position :

  • The meta-substituted target compound likely exhibits distinct electronic and steric effects compared to para- or ortho-substituted analogues (e.g., ). Para-substituted derivatives often show higher polarity due to symmetrical charge distribution.

Functional Group Modifications :

  • Morpholinyl-ethoxy (Compound 25 ) improves aqueous solubility and enzyme inhibitory activity, suggesting that terminal groups significantly influence biological interactions.
  • Trifluoromethyl () increases lipophilicity and metabolic stability, common in drug design but introduces toxicity risks.

Chain Length and Solubility :

  • Propylamine derivatives () with shorter chains exhibit higher volatility but reduced solubility compared to ethoxy-linked compounds.

Safety Profiles :

  • Compounds with trifluoromethyl groups () or industrial applications () may require stringent handling protocols due to irritancy or reactivity.

Biological Activity

3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine, a phenylamine derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a methoxy-phenoxy ethoxy chain attached to a phenylamine core. The synthesis typically involves electrophilic aromatic substitution reactions and can be achieved through various organic synthesis methodologies. For example, a study demonstrated the successful synthesis of similar compounds using potassium carbonate as a base in acetone under reflux conditions .

Target Interactions

This compound is believed to interact with multiple biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound likely undergoes electrophilic aromatic substitution, allowing it to act as a nucleophile in biochemical reactions .

Biochemical Pathways

The compound may engage in significant biochemical pathways, notably:

  • Electrophilic Aromatic Substitution : It acts as a nucleophile, targeting electrophilic centers on other biomolecules.
  • Cytotoxic Effects : Similar compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit similar properties .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, with mechanisms likely involving disruption of microbial cell membranes or interference with metabolic processes .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have reported cytotoxic effects against specific cancer cell lines, indicating potential therapeutic applications. For instance, compounds with similar structures have demonstrated selective cytotoxicity towards T-lymphoblastic cell lines while sparing normal cells .

Case Studies and Research Findings

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of related phenylamine derivatives on MCF-7 breast cancer cells, reporting IC50 values comparable to established chemotherapeutics. These findings suggest that this compound could exhibit similar efficacy .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity of this compound against common pathogens. Results indicated significant inhibition zones in bacterial cultures treated with the compound, supporting its potential as an antimicrobial agent .

Cellular Effects

The compound influences various cellular processes, including:

  • Cell Signaling : It modulates enzyme activity involved in metabolic pathways.
  • Gene Expression : Alterations in gene expression profiles have been observed in treated cells, which may contribute to its anticancer effects .

Major Products Formed

The reactions involving this compound can yield several products:

  • Oxidation Products : Quinones and other oxidized derivatives.
  • Reduction Products : Amines and hydroxylamines.
  • Substitution Products : Various substituted phenylamines depending on reaction conditions .

Q & A

Q. What preclinical assays are critical for evaluating this compound’s potential as a CNS-active agent?

  • Methodological Answer :
  • Blood-Brain Barrier (BBB) Permeability : Use in vitro models (e.g., PAMPA-BBB) or MDCK-MDR1 cell monolayers.
  • In Vivo Pharmacokinetics : Measure plasma half-life (t₁/₂) and brain-to-plasma ratio in rodent models.
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

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